molecular formula C19H25ClN4OS B1230781 2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

Cat. No. B1230781
M. Wt: 392.9 g/mol
InChI Key: BOUWNGNDHMQJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3192987 is a N-arylpiperazine. It has a role as an anticoronaviral agent.

Scientific Research Applications

Chemical Synthesis and Derivative Development

  • 2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone and its derivatives are often utilized in chemical synthesis. A study detailed the synthesis of tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, emphasizing the chemical versatility of such compounds (Alshahrani et al., 2018).

Pharmaceutical Development

  • The chemical structure of this compound is significant in pharmaceutical research, particularly in developing drugs targeting specific receptors. For example, optimization of related compounds led to the identification of potent D2/D4 receptor antagonists (Zhao et al., 2002).
  • Novel derivatives of this compound have been synthesized as antimicrobial agents, showing potent inhibitory activity against various bacteria (Krishnamurthy et al., 2011).

Anticancer Research

  • This compound and its derivatives have been studied for their antiproliferative effects against human cancer cell lines. Some derivatives showed potential as anticancer agents, highlighting the compound's relevance in oncological research (Mallesha et al., 2012).

Anti-HIV Research

  • Research has also explored its derivatives for anti-HIV activity, particularly as non-nucleoside reverse transcriptase inhibitors. These studies contribute to the ongoing search for effective HIV treatments (Al-Masoudi et al., 2007).

properties

Molecular Formula

C19H25ClN4OS

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H25ClN4OS/c1-3-15-21-18(24-8-6-23(7-9-24)16(25)11-20)17-13-5-4-12(2)10-14(13)26-19(17)22-15/h12H,3-11H2,1-2H3

InChI Key

BOUWNGNDHMQJOU-UHFFFAOYSA-N

SMILES

CCC1=NC(=C2C3=C(CC(CC3)C)SC2=N1)N4CCN(CC4)C(=O)CCl

Canonical SMILES

CCC1=NC(=C2C3=C(CC(CC3)C)SC2=N1)N4CCN(CC4)C(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

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